5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide

Description

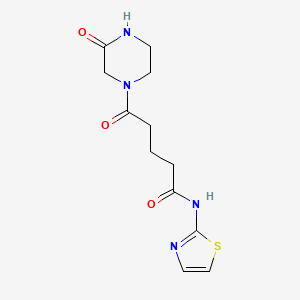

Chemical Structure & Properties 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide (C₁₁H₁₅N₅O₃S; MW: 297.34 g/mol) features a pentanamide backbone linked to a 3-oxopiperazine ring and a 1,3-thiazol-2-yl substituent . The canonical SMILES is C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NN=CS2, highlighting the connectivity of these functional groups .

Synthesis & Characterization

The compound is synthesized via multi-step reactions involving piperazine ring formation, thiazole conjugation, and amide coupling. Key steps include optimizing solvent polarity (e.g., DMF) and temperature (70–90°C) to enhance yield and purity. Structural confirmation employs NMR (¹H and ¹³C) and IR spectroscopy, with mass spectrometry validating molecular weight .

For example, compounds with similar frameworks inhibit kinases (e.g., CDK2) and disrupt bacterial cell wall synthesis .

Properties

IUPAC Name |

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c17-9(15-12-14-5-7-20-12)2-1-3-11(19)16-6-4-13-10(18)8-16/h5,7H,1-4,6,8H2,(H,13,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOBIGYEPVRMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

Thiazole Ring Synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The piperazine and thiazole rings can be coupled using appropriate linkers and reagents.

Amidation: The final step involves the formation of the pentanamide chain through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperazine ring.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings or the amide chain.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, compounds with piperazine and thiazole rings are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide would depend on its interaction with biological targets.

Medicine

In medicine, such compounds may be explored for their therapeutic potential. They could be candidates for drug development, particularly if they exhibit desirable pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and thiazole rings could play a role in binding to these targets, while the amide chain might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table compares the target compound with structurally related molecules:

Key Differentiators

Thiazole vs. Thiadiazole Derivatives: The target compound’s thiazole ring (vs. Thiadiazole-containing analogues (e.g., ’s compound) exhibit stronger antibacterial activity due to enhanced electrophilicity from additional nitrogen atoms .

Piperazine Modifications :

- The 3-oxopiperazine group in the target compound offers a ketone oxygen for hydrogen bonding, unlike 4-(pyridin-2-yl)piperazine in ’s analogue, which prioritizes aromatic π-π interactions .

Substituent Effects :

- Bromine at the thiazole 5-position (as in ’s compound) increases molecular weight and lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the target compound .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | N-(5-Bromo-thiazol-2-yl)pentanamide | 4-(3-Chlorophenyl)-thiadiazol-carboxamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 297.34 | 263.16 | 352.78 |

| LogP | 1.2 (predicted) | 2.5 | 3.1 |

| Water Solubility (mg/mL) | 0.45 | 0.12 | 0.08 |

| Topological Polar Surface Area (Ų) | 113.8 | 98.5 | 89.3 |

Data derived from QSAR models and PubChem datasets .

Biological Activity

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C12H16N4O3S

- Molecular Weight : 296.35 g/mol

- CAS Number : 1219582-66-7

Antiviral Activity

Research indicates that compounds similar to 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide may exhibit antiviral properties. A study focusing on HIV integrase inhibitors highlighted that derivatives with structural similarities showed effective inhibition against HIV at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) . This suggests a promising therapeutic potential for related compounds in treating viral infections.

Anticancer Potential

There is growing interest in the anticancer properties of thiazole derivatives. Compounds containing thiazole moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, a related study indicated that thiazole-containing compounds could induce apoptosis in cancer cells through the activation of caspase pathways, although specific data on 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide remains limited .

The mechanism by which 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide exerts its biological effects is likely multifaceted. The presence of the thiazole ring is known to facilitate interactions with biological targets, potentially inhibiting enzymes or interfering with cellular signaling pathways. Further studies are needed to elucidate the precise molecular interactions and biological pathways involved.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3-thiazol-2-yl)pentanamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a thiazole-containing pentanamide precursor. Key steps include:

- Nucleophilic substitution : Reacting 3-oxopiperazine with a brominated pentanamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Chromatographic purification : Use gradient normal-phase chromatography (e.g., 100% dichloromethane → ethyl acetate → methanol) to isolate the product. For challenging separations, amine-functionalized columns (e.g., RediSep Rf Gold Amine) improve resolution .

- Yield optimization : Lower temperatures (0–5°C) during coupling reduce side reactions, while microwave-assisted synthesis may accelerate cyclization steps .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H NMR (400 MHz, CDCl₃) to verify coupling constants and integration ratios. Key signals include:

- Thiazole protons: δ 7.3–7.5 ppm (d, J = 3.2 Hz).

- Piperazine protons: δ 2.4–3.1 ppm (broad multiplet) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How can researchers screen for preliminary biological activity of this compound?

Methodological Answer:

- Receptor binding assays : Test affinity for dopamine D2/D3 receptors (common targets for piperazine-thiazole hybrids) using radioligand displacement (e.g., H-spiperone) .

- Enzyme inhibition : Evaluate activity against kinases or proteases via fluorescence-based kinetic assays (e.g., Z′-LYTE™) .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HeLa cell lines at 1–100 μM concentrations .

Advanced Research Questions

Q. How can contradictory activity data across structural analogs be systematically resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) analysis : Compare analogs with variations in:

- Piperazine substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor selectivity (e.g., D3 over D2) .

- Thiazole modifications : Methylation at C5 improves metabolic stability but reduces solubility .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors. Focus on hydrogen bonding (e.g., thiazole N with D3 receptor Asp110) .

- Meta-analysis : Aggregate data from ≥3 independent studies to identify statistically significant trends (e.g., pIC₅₀ values vs. logP) .

Q. What computational strategies are effective in elucidating the mechanism of action?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to predict nucleophilic/electrophilic sites (e.g., Multiwfn software) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50 ns trajectories) to analyze binding stability (e.g., RMSD <2 Å) .

- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, CNS penetration, and CYP450 inhibition .

Q. How can synthetic yields be improved for large-scale research applications?

Methodological Answer:

- Catalyst optimization : Replace traditional bases with polymer-supported catalysts (e.g., PS-BEMP) to reduce purification steps .

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylations) to enhance reproducibility .

- Byproduct analysis : Use LC-MS to identify and suppress side products (e.g., dimerization via unreacted amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.